Spiro[3.4]octan-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQHTHKUFJTZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro 3.4 Octan 5 Ol and Its Derivatives
Strategies for the Construction of the Spiro[3.4]octane Core
The formation of the spiro[3.4]octane skeleton is primarily achieved through strategies that can be broadly categorized into cyclization and rearrangement reactions. These approaches often employ readily available starting materials and leverage a variety of reaction conditions to assemble the bicyclic system.
Cyclization reactions are a cornerstone in the synthesis of spiro[3.4]octane derivatives. These methods involve the formation of one or both rings of the spirocyclic system in a single or sequential manner.
Intramolecular cyclization is a powerful strategy for constructing the spiro[3.4]octane framework. This approach involves a precursor molecule containing all the necessary atoms for the bicyclic system, which then undergoes ring closure. A common method involves the intramolecular nucleophilic substitution of a linear precursor, often under basic conditions, to form the spirocyclic core. vulcanchem.com For instance, the synthesis of 2,6-diazaspiro[3.4]octane derivatives often utilizes this strategy, where a linear diamine precursor is cyclized. vulcanchem.com
Another notable intramolecular approach is the acid-catalyzed cyclization of specific precursors. For example, base-mediated intramolecular aldol (B89426) condensation can be used to form spiro[3.4]octan-5-ol. Furthermore, a bromocation-induced cascade cyclization of certain diols has been shown to produce 1,5-dioxaspiro[3.4]octane derivatives with high diastereoselectivity. clockss.org
| Intramolecular Cyclization Example | Precursor Type | Key Reagents/Conditions | Product Type | Reference |
| Nucleophilic Substitution | Linear Diamine | Basic Conditions | 2,6-Diazaspiro[3.4]octane | vulcanchem.com |
| Aldol Condensation | Methyl-substituted cyclobutanones | Base-mediated | This compound | |
| Bromocation-induced Cascade | Unsymmetrical Diol | Pyridinium tribromide | 1,5-Dioxaspiro[3.4]octane | clockss.org |
Ring-closing metathesis (RCM) has emerged as a versatile and efficient method for the synthesis of various cyclic and spirocyclic systems, including derivatives of spiro[3.4]octane. This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs' catalyst, involves the formation of a carbon-carbon double bond with the concomitant release of a small volatile alkene. nuph.edu.uaresearchgate.net
A notable application of RCM is in the synthesis of 2,5-dioxaspiro[3.4]octane building blocks. nuph.edu.uaresearchgate.net The process starts with the O-alkylation of a vinyl oxetanol derivative, followed by the RCM reaction to form a dihydrofuran ring fused to the oxetane, which can then be further functionalized. nuph.edu.uaresearchgate.net The efficiency of the RCM step is often high, with reported yields around 70% for the formation of the dihydrofuran carboxylate. nuph.edu.uaresearchgate.net
| RCM Synthesis of Spiro[3.4]octane Derivative | |
| Starting Material | Unsaturated spirooxetane from vinyl oxetanol. nuph.edu.uaresearchgate.net |
| Key Catalyst | Grubbs' II catalyst. nuph.edu.uaresearchgate.net |
| Intermediate Product | Dihydrofuran carboxylate with a reported yield of 70%. nuph.edu.uaresearchgate.net |
| Final Product (after further steps) | 2,5-Dioxaspiro[3.4]octane. nuph.edu.uaresearchgate.net |
[2+2]-Cycloaddition reactions provide a direct and powerful route to the cyclobutane (B1203170) ring of the spiro[3.4]octane system. This pericyclic reaction involves the union of two doubly bonded molecules to form a four-membered ring. A prominent example is the Staudinger cycloaddition of ketenes with alkenes, which is a general method for synthesizing cyclobutanones. lookchem.com
In the context of spiro[3.4]octane synthesis, a ketene (B1206846) generated in situ can react with an alkene like methylenecyclobutane (B73084) to form a spiro[3.4]octanone derivative. For instance, the reaction of a benzofuran (B130515) ketene intermediate, formed via Wolff rearrangement of a diazo compound, with an alkene leads to 6-oxa-spiro[3.4]octan-1-one. lookchem.com The regioselectivity and stereoselectivity of these cycloadditions are often high and can be influenced by the substituents on the ketene. lookchem.com Photochemical [2+2] cycloadditions have also been employed, where irradiation of a dioxenone-alkene substrate can lead to the formation of spiro[3.4]octane structures after subsequent reactions. acs.orgnih.gov
| [2+2] Cycloaddition Example | Reactants | Key Conditions/Catalyst | Product | Reference |
| Ketene-Alkene Cycloaddition | In situ generated ketene and methylenecyclobutane | - | 6-Oxa-spiro[3.4]octan-1-one | |
| Wolff Rearrangement/[2+2] Cycloaddition | 3-Diazochroman-4-one and alkene | Rh(II) catalyst | 6-Oxa-spiro[3.4]octan-1-one derivative | lookchem.com |
| Photochemical Cycloaddition | Dioxenone-alkene substrate | UV irradiation | Bicyclo[2.2.0]hexane, precursor to spiro[3.4]octane | acs.orgnih.gov |
The Dieckmann condensation is an intramolecular reaction of a diester with a base to yield a β-keto ester, which is a valuable method for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.org While not a direct method for the spiro[3.4]octane core itself, it is a key step in building the cyclopentanone (B42830) ring in certain synthetic routes. For instance, a tetra-carboxylic ester can be subjected to Dieckmann condensation to construct the five-membered ring of a bicyclo[3.3.0]octane system, which can be a precursor to spiro compounds. libguides.com The reaction is typically carried out using a sodium alkoxide in an alcoholic solvent. organic-chemistry.org
Rearrangement reactions offer an alternative pathway to the spiro[3.4]octane framework, often involving a change in the carbon skeleton of a precursor molecule. A key example is the acid-catalyzed Wagner-Meerwein rearrangement. This compound derivatives can undergo this rearrangement in the presence of an acid like sulfuric acid to yield other isomers, such as spiro[3.4]octan-6-ol.
Another significant rearrangement is the Wolff rearrangement, which is often coupled with a subsequent cycloaddition. The Wolff rearrangement of α-diazoketones produces a highly reactive ketene intermediate. lookchem.comthieme-connect.com This ketene can then be trapped by an alkene in a [2+2] cycloaddition to construct the cyclobutanone (B123998) ring of a spiro[3.4]octane derivative. lookchem.com This tandem reaction sequence has been successfully applied to the synthesis of 6-oxa-spiro[3.4]octan-1-one derivatives. lookchem.com
Multi-Component Assembly Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient route to complex molecular scaffolds like spirocycles. mdpi.com These strategies are atom-economical and can rapidly build molecular complexity.
For example, the synthesis of spiro-oxindole derivatives has been achieved through one-pot, three-component reactions involving isatins, a carbon-acid, and an amine or thiol source. mdpi.comunibo.it A similar logic can be applied to construct the spiro[3.4]octane core. A hypothetical three-component reaction could involve a cyclobutanone derivative, a suitable four-carbon chain with two nucleophilic ends, and a catalyst to mediate the tandem cyclization, directly assembling the this compound framework.
Dialkylation of Activated Carbon Centers
The formation of the quaternary spiro carbon can be achieved through the sequential alkylation of a single carbon atom. This strategy requires the carbon center to be "activated," typically by being adjacent to an electron-withdrawing group like a carbonyl or nitrile, which increases the acidity of its α-protons.
A common approach involves the double allylation of the α-carbon of a lactam, which generates the gem-diallyl structure necessary for a subsequent ring-closing metathesis to form the spirocycle. thieme-connect.com A related method is the AgF-mediated dialkylation of activated alkenes with the C(sp³)-H bond of acetonitrile (B52724) to produce nitrile-containing spirooxindoles. researchgate.net In the context of spiro[3.4]octan-5-one, one could envision starting with cyclopentanone, activating the α-position, and performing a dialkylation with 1,3-dihalobutane to construct the four-membered ring at the C2 position.
Cyclopropanation with Cyclic Carbenoids
Cyclopropanation reactions involving carbenes or carbenoids are a fundamental method for forming three-membered rings. When applied to cyclic substrates, this can lead to spirocyclic systems. The Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid, is a classic example that can be directed by a nearby hydroxyl group for diastereoselective cyclopropanation of cyclic allylic alcohols. wiley-vch.de
More advanced methods utilize cyclic diazo compounds as carbene precursors. For instance, rhodium(II)-catalyzed reactions of diazo compounds can be used to construct a wide variety of spiro heterocycles. researchgate.net Another approach involves the cycloalumination of methylenecyclobutanes with triethylaluminum (B1256330) (Et₃Al) catalyzed by zirconocene (B1252598) dichloride (Cp₂ZrCl₂). This forms an aluminaspiro[3.4]octane intermediate, which can then react with other reagents to yield substituted spiro[3.4]octane derivatives. arkat-usa.org
Introduction and Functionalization of the Hydroxyl Group
Once the spiro[3.4]octane skeleton is formed, the final step is often the introduction or modification of the hydroxyl group to yield the target this compound.
The most direct method for introducing the hydroxyl group is through the reduction of the corresponding ketone, Spiro[3.4]octan-5-one. nih.gov This transformation is typically achieved with high efficiency using standard reducing agents. The choice of reagent can influence the stereochemistry of the resulting alcohol.
Table 3: Reagents for Reduction of Spiro-ketones to Spiro-alcohols
| Reagent | Conditions | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) | Spiro[2.4]heptan-4-one | Spiro[2.4]heptan-5-ol |
The hydroxyl group, once introduced, is a versatile functional handle for further derivatization. It can readily participate in standard reactions such as esterification or etherification (e.g., methylation). Furthermore, the hydroxyl group can act as a directing group in subsequent reactions, influencing the regioselectivity and stereoselectivity of transformations on the spirocyclic scaffold. rsc.org For instance, it can direct catalytic hydrogenations or oxidations to specific sites on the molecule.
Reduction of Spiro[3.4]octan-5-one Precursors
A primary and straightforward method for the synthesis of this compound is the reduction of its corresponding ketone, Spiro[3.4]octan-5-one. This transformation is typically achieved using standard hydride-reducing agents. The choice of reagent can influence yield and, in substituted systems, the diastereoselectivity of the alcohol product.
Commonly employed reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of a carbonyl group in a 6,7-diazaspiro[3.4]octane derivative to the corresponding alcohol was successfully achieved in a 54% yield, demonstrating the viability of this method on a functionalized spiro[3.4]octane core. rsc.org Similarly, related spirocyclic ketones, such as spiro[2.4]heptan-4-one, are readily reduced by NaBH₄ in methanol or by LiAlH₄ under anhydrous conditions to yield the corresponding alcohol. Syntheses involving spiro[3.4]octane systems often report higher yields compared to more strained spiro[2.4]heptane analogues.
| Precursor | Reducing Agent | Product | Yield | Reference |
| 6,7-diazaspiro[3.4]octane-5-one derivative | Not specified | 6,7-diazathis compound derivative | 54% | rsc.org |
| Spiro[2.4]heptan-4-one | Sodium Borohydride (NaBH₄) | Spiro[2.4]heptan-4-ol | - | |
| Spiro[2.4]heptan-4-one | Lithium Aluminum Hydride (LiAlH₄) | Spiro[2.4]heptan-4-ol | - |
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group of Spiro[3.4]octan-5-one provides a versatile route to a wide range of C5-substituted this compound derivatives. This approach is fundamental for introducing alkyl, aryl, or other organic fragments at the 5-position, leading to tertiary alcohols.
Grignard reagents and organolithium species are the most common nucleophiles for this purpose. For example, Grignard-based syntheses are used to produce spiro[3.4]octan-5-ols, which can then serve as precursors for further chemical transformations. One notable strategy involves the reaction of a methyl-substituted cyclobutanone with cyclobutylmagnesium bromide, which, after an initial addition, undergoes a base-mediated intramolecular aldol condensation to form the this compound structure. Another sophisticated approach involves the addition of 3-sulfonylbicyclobutyl lithium reagents to cyclobutanones, which proceeds via a semipinacol rearrangement to afford spiro[3.4]octan-5-ones, the direct precursors to the target alcohols. nih.gov The addition of organolithium compounds to cyclic ketones is a key step in the diastereoselective synthesis of spirodihydrobenzofuran analogues, highlighting the broad applicability of this reaction type. uchile.cl
Derivatization from Hydroxymethyl Precursors
While direct formation of the C5-hydroxyl group is common, an alternative strategy involves the synthesis and subsequent transformation of spirocyclic precursors bearing other functional groups. The derivatization of spirocycles containing a hydroxymethyl or a related functional group, such as a bromomethyl moiety, can be a viable, albeit less direct, route.
Research on the synthesis of chiral α-spiro-γ-lactones has shown that a bromomethyl group on the spiro-lactone core can be readily transformed into other functionalities. nii.ac.jp For example, the bromomethyl moiety undergoes nucleophilic substitution with nucleophiles like thiophenol or benzylamine (B48309) in high yields. nii.ac.jp This reactive handle could, through established synthetic transformations, be converted to a hydroxymethyl group, which in turn could be further manipulated. Such strategies underscore the utility of functionalized spirocyclic building blocks in accessing a diversity of structures. nii.ac.jp
Stereoselective Synthesis of this compound Systems
Achieving stereochemical control is a critical challenge in the synthesis of complex molecules like this compound, which can possess multiple stereocenters. Stereoselective methods aim to control the configuration at the spiro center and the relative stereochemistry of the hydroxyl group.
Enantioselective Approaches to the Spirocenter
The construction of a specific enantiomer of a spiro[3.4]octane derivative requires an enantioselective approach that sets the stereochemistry of the spirocyclic carbon atom. This is often achieved using asymmetric catalysis.
One powerful strategy is the use of chiral catalysts to mediate the formation of the spiro-ring system. For example, an efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones was achieved through a bromolactonization reaction catalyzed by a BINOL-derived chiral bifunctional sulfide (B99878) catalyst. nii.ac.jp This method produced spiro-lactones with a reactive bromomethyl group in high yield (up to 94%) and high enantioselectivity. nii.ac.jp Such catalytic asymmetric methods are a key area of development for accessing enantiopure spirocyclic compounds, including derivatives of the spiro[3.4]octane system. vulcanchem.com Organocatalytic Michael/cyclization cascades have also been employed to create chiral spiro[pyrrolidin-3,2′-oxindole] derivatives with excellent stereoselectivities, demonstrating the power of organocatalysis in constructing complex spirocenters. rsc.org
Diastereoselective Control in Functional Group Introduction
When Spiro[3.4]octan-5-one or its derivatives already contain stereocenters, the introduction of the hydroxyl group at the C5 position must be controlled to obtain the desired diastereomer. This is typically accomplished through diastereoselective reduction of the ketone or addition of a nucleophile.
The facial selectivity of the carbonyl group is influenced by the steric environment of the existing ring system. In the synthesis of filifolinol analogues, which feature a spirodihydrobenzofuran core, the diastereoselective reduction of a spirocyclic ketone was achieved by taking advantage of the differential facial preference of hydride reagents. uchile.cl This approach allows for the selective formation of one diastereomer of the resulting alcohol. Similarly, the addition of organolithium reagents to these cyclic ketones also proceeds with high diastereoselectivity. uchile.cl Furthermore, 1,3-dipolar cycloaddition reactions have been used to create spiro-oxindole derivatives with complete diastereoselection. clockss.org
| Reaction Type | Key Feature | Outcome | Reference |
| Hydride Reduction | Facial preference of hydride attack on a spirocyclic ketone | Diastereoselective formation of alcohol | uchile.cl |
| Organolithium Addition | Facial preference of nucleophilic attack on a spirocyclic ketone | Diastereoselective formation of tertiary alcohol | uchile.cl |
| Cycloaddition | Nitrile oxide cycloaddition to an exocyclic double bond | Complete diastereoselection in spiro-isoxazoline formation | clockss.org |
Chiral Auxiliary and Catalyst-Controlled Syntheses
Chiral auxiliaries provide a reliable method for inducing stereoselectivity. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product.
Bicyclic lactams have been extensively used as chiral auxiliaries in the enantioselective synthesis of spiro-pyrrolidone-oxoindoles. aragen.com The chiral scaffold directs the arylation of the precursor, leading to the formation of a quaternary stereogenic center with high diastereoselectivity. Subsequent reduction and intramolecular cyclization yield the final spiro-oxoindole product in excellent enantiopurity. aragen.com The SAMP/RAMP-hydrazone methodology, a well-established strategy using chiral auxiliaries for the asymmetric α-alkylation of ketones, provides access to chiral ketone precursors which can then be reduced to chiral alcohols. ucc.ie
In addition to auxiliaries, chiral catalysts play a pivotal role. Asymmetric synthesis using chiral catalysts, such as organocatalysts, is a powerful tool for controlling stereochemistry. vulcanchem.com For instance, cinchonidine-based thiourea (B124793) catalysts have been used to achieve highly diastereo- and enantioselective synthesis of chiral spiro[pyrrolidin-3,2′-oxindole] derivatives via a Michael/cyclization cascade. rsc.org
Chemical Reactivity and Transformations of Spiro 3.4 Octan 5 Ol
Reactions at the Hydroxyl Group
The hydroxyl group is the primary site for many chemical transformations of Spiro[3.4]octan-5-ol.
Oxidation to Carbonyl Compounds
The secondary alcohol group in this compound can be oxidized to the corresponding ketone, Spiro[3.4]octan-5-one. nih.gov This transformation is a common and crucial reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. ambeed.com
Common reagents for this oxidation include chromium-based compounds like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The choice of reagent can influence the reaction's efficiency and selectivity. The oxidation process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a carbon-oxygen double bond (a carbonyl group). ambeed.comgoogle.com
| Reagent | Product | Notes |
| Potassium Permanganate (KMnO4) | Spiro[3.4]octan-5-one | A strong oxidizing agent. |
| Chromium Trioxide (CrO3) | Spiro[3.4]octan-5-one | Another common chromium-based oxidant. |
Formation of Ethers and Esters
The hydroxyl group of this compound can undergo etherification and esterification reactions. Ether formation can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. acs.org
Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. These reactions are fundamental for modifying the properties and reactivity of the parent alcohol.
Substitution Reactions for Functional Group Interconversion
The hydroxyl group of this compound is a poor leaving group, but it can be converted into a better leaving group to facilitate nucleophilic substitution reactions. libretexts.org This allows for the interconversion of the alcohol into other functional groups. For instance, treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can replace the hydroxyl group with a chlorine or bromine atom, respectively. These resulting alkyl halides are versatile intermediates for further synthetic transformations. libretexts.org
| Reagent | Product | Reaction Type |
| Thionyl Chloride (SOCl2) | 5-Chlorospiro[3.4]octane | Nucleophilic Substitution |
| Phosphorus Tribromide (PBr3) | 5-Bromospiro[3.4]octane | Nucleophilic Substitution |
Reactions Involving the Spirocyclic System
The strained spirocyclic framework of this compound can also participate in specific chemical transformations.
Ring-Opening Reactions
The strained four-membered ring in the spiro[3.4]octane system can be susceptible to ring-opening reactions under certain conditions. acs.org These reactions can be promoted by acidic or basic conditions, or through the use of specific catalysts. For example, acid-catalyzed ring-opening can lead to the formation of functionalized cyclopentyl or other cyclic derivatives. The specific products formed will depend on the reaction conditions and the reagents employed.
Ring-Transformation Reactions
Ring transformations of spirocyclic systems can lead to the formation of new and complex molecular architectures. While specific examples for this compound are not extensively detailed in the provided context, related spirocyclic systems are known to undergo rearrangements and transformations. rsc.org For instance, acid-catalyzed isomerization has been observed in derivatives of this compound, leading to the formation of isomeric structures like Spiro[3.4]octan-6-ol. Such rearrangements often proceed through carbocation intermediates and can be influenced by the stability of the resulting ring systems.
Carbon-Carbon Bond Formation (e.g., Cross-Coupling)
The spiro[3.4]octane framework, including derivatives of this compound, can participate in carbon-carbon bond-forming reactions, which are crucial for the synthesis of more complex molecules. While direct cross-coupling reactions involving the hydroxyl group of this compound are not extensively documented, the functional group can be converted into a more reactive species, or the scaffold itself can be constructed using C-C bond formation strategies.
Transition-metal-catalyzed reactions are a key method for constructing spirocyclic systems. For instance, the intramolecular Pauson-Khand reaction of 1,6-enynes is a valuable approach for synthesizing bicyclo[3.3.0]octanone fragments, which can be precursors to spirocyclic compounds. thieme-connect.com This type of reaction has been used to create complex tetracyclic products. thieme-connect.com
Another strategy involves the use of organometallic reagents. For example, a zirconium-mediated reaction has been used in the synthesis of spiro[3.4]octan-6-ol, a constitutional isomer of this compound. thieme-connect.com This synthesis involves the reaction of methylenecyclobutane (B73084) with triethylaluminum (B1256330) and zirconocene (B1252598) dichloride. Additionally, a copper-catalyzed borylative cyclization of aliphatic alkynes has been developed to synthesize (boromethylene)cyclobutanes (BMCBs) and spiro-BMCBs, including spiro[3.4]octane derivatives. rsc.org This method allows for the creation of diverse spirocyclic scaffolds with good to excellent yields. rsc.org
The table below summarizes selected carbon-carbon bond formation reactions relevant to the synthesis of spiro[3.4]octane systems.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Intramolecular Pauson-Khand Reaction | 1,6-enynes, Dicobalt hexacarbonyl complexes | Bicyclo[3.3.0]octanone fragment | thieme-connect.com |
| Zirconium-mediated cyclization | Methylenecyclobutane, Et₃Al, [Cp₂ZrCl₂] | Spiro[3.4]octan-6-ol | thieme-connect.com |
| Copper-catalyzed borylative cyclization | Aliphatic alkynes, Copper catalyst, Borylating agent | (Boromethylene)cyclobutanes, Spiro-BMCBs | rsc.org |
Halogenation and Alkylation of the Spirocyclic Scaffold
The spiro[3.4]octane scaffold can undergo halogenation and alkylation reactions, allowing for the introduction of various functional groups. The hydroxyl group of this compound can be substituted with halogens using standard reagents. For instance, reactions with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are common methods for converting alcohols to the corresponding chlorides and bromides.
Alkylation of the spirocyclic system can be achieved through various methods. The hydroxyl group of this compound can be deprotonated with a base to form an alkoxide, which can then act as a nucleophile in an alkylation reaction with an alkyl halide. For example, O-alkylation of a vinyl oxetanol with methyl 2-(bromomethyl)acrylate was achieved using sodium hydride (NaH) and tetra-n-butylammonium iodide (TBAI). nuph.edu.ua
In a study on the synthesis of cediranib, the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine (B1588886) was investigated. exlibrisgroup.com This reaction proceeds through the formation of a reactive azetidinium ion intermediate, 4-azoniaspiro[3.4]octane. exlibrisgroup.com This highlights how the spirocyclic structure can be formed during an alkylation process.
The table below provides examples of halogenation and alkylation reactions.
| Reaction Type | Reagents | Product | Reference |
| Halogenation (Hydroxyl Substitution) | Thionyl chloride (SOCl₂) | Chloro-spiro[3.4]octane | |
| Halogenation (Hydroxyl Substitution) | Phosphorus tribromide (PBr₃) | Bromo-spiro[3.4]octane | |
| O-Alkylation | NaH, Alkyl halide | Alkoxy-spiro[3.4]octane | nuph.edu.ua |
| Formation via Alkylation | Phenol, 1-(3-chloropropyl)pyrrolidine | Cediranib (contains a spiro moiety) | exlibrisgroup.com |
Mechanistic Investigations of this compound Reactivity
Carbocation Rearrangements in Spiro[3.4]octane Systems
Carbocation rearrangements are a key feature of the reactivity of spiro[3.4]octane systems. The formation of a carbocation intermediate, often initiated by the protonation of the hydroxyl group in this compound followed by the loss of water, can trigger a cascade of rearrangements. numberanalytics.com These rearrangements are driven by the desire to form a more stable carbocation. numberanalytics.com
In the context of spiro[3.4]octane systems, acid-catalyzed Wagner-Meerwein rearrangements have been observed. For instance, this compound derivatives can undergo acid-catalyzed isomerization to form spiro[3.4]octan-6-ol. This process likely proceeds through a carbocation intermediate that is stabilized by the strained cyclobutane (B1203170) ring. The mechanism involves the migration of an alkyl group or a hydride ion (a 1,2-shift) to the carbocationic center, resulting in a new, more stable carbocation. numberanalytics.comyoutube.com
The table below outlines a plausible mechanism for the acid-catalyzed rearrangement of this compound.
| Step | Description | Intermediate |
| 1 | Protonation of the hydroxyl group by an acid catalyst. | Oxonium ion |
| 2 | Loss of a water molecule to form a secondary carbocation at C5. | Secondary carbocation |
| 3 | 1,2-Alkyl shift (ring expansion of the cyclobutane) or 1,2-hydride shift. | Tertiary carbocation |
| 4 | Deprotonation to form the rearranged alcohol or an alkene product. | Final product |
Radical Reactions
Free radical reactions offer an alternative pathway for the functionalization and transformation of spiro[3.4]octane systems. Radical cyclization is a powerful method for the construction of spirocyclic skeletons. thieme-connect.com These reactions often involve the generation of a radical species that then undergoes an intramolecular cyclization.
For example, spiro cyclization can be achieved by treating organic halides or selenides with radical initiators like tributyltin hydride (Bu₃SnH) and AIBN. bbhegdecollege.com While specific examples involving this compound are not prevalent in the provided search results, the general principles of radical chemistry can be applied. The hydroxyl group of this compound could be converted to a suitable leaving group for radical generation, or the spirocyclic framework itself could be synthesized via a radical cyclization approach.
The formation of spiro compounds through radical reactions often involves a 5-exo-trig ring closure. bbhegdecollege.com In some cases, tandem cyclizations can lead to the formation of more complex polycyclic systems. bbhegdecollege.com
Pericyclic Reactions
Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, are another important class of transformations in organic chemistry. uni-konstanz.dewordpress.com While the direct participation of this compound in pericyclic reactions is not explicitly detailed in the search results, the spirocyclic scaffold can be constructed using these methods.
Intramolecular cycloaddition reactions are a key strategy for synthesizing spiro compounds. pitt.edu For example, the intramolecular [4+2] Diels-Alder reaction can be used to form bicyclic systems that can be precursors to spirocycles. thieme-connect.com
The Woodward-Hoffmann rules are fundamental in predicting the stereochemical outcome of pericyclic reactions. uni-konstanz.de These rules are based on the conservation of orbital symmetry during the reaction. While no specific examples of pericyclic reactions involving this compound were found, the principles of pericyclic chemistry are relevant to the synthesis and potential transformations of this spirocyclic alcohol.
Advanced Spectroscopic and Diffraction Analysis for Structural and Mechanistic Elucidation of Spiro 3.4 Octan 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing deep insights into the molecular framework and stereochemistry.
Unambiguous Stereochemical Assignments via 2D NMR Techniques
Two-dimensional (2D) NMR techniques are indispensable for resolving the complex spin systems and spatial relationships within the spiro[3.4]octan-5-ol scaffold. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. COSY experiments establish proton-proton coupling networks, mapping the connectivity of atoms through chemical bonds. longdom.org For instance, in related complex molecules, COSY, in conjunction with NOESY, has been instrumental in elucidating both relative and absolute stereochemistry by comparing cross-peak data. longdom.org NOESY provides information about protons that are close in space, which is crucial for determining the relative stereochemistry at the chiral centers of the this compound molecule. scispace.com The analysis of diagnostic NOE correlations allows for the unambiguous assignment of the spatial arrangement of substituents. scispace.com
Conformational Analysis by Variable Temperature NMR
The conformational dynamics of this compound can be investigated using variable temperature (VT) NMR. By recording NMR spectra at different temperatures, it is possible to study the interchange between different conformations of the molecule. longdom.orgresearchgate.net This is particularly useful for flexible molecules or those undergoing conformational changes. longdom.org Changes in the NMR spectrum, such as the broadening or sharpening of signals, can provide information about the energy barriers between different conformational states. researchgate.net This technique allows for a deeper understanding of the molecule's dynamic behavior in solution.
Elucidation of Reaction Intermediates and Products
NMR spectroscopy is a vital tool for monitoring chemical reactions and identifying the structures of intermediates and final products. For example, in the synthesis of related spirocyclic compounds, NMR is used to confirm the formation of the desired product and to characterize any by-products. rsc.org In the context of this compound, ¹H and ¹³C NMR would be used to confirm the presence of the hydroxyl group and the specific arrangement of the spirocyclic carbon framework. For instance, in a derivative, 5-methyl-spiro[3.4]octan-5-ol, the methyl group appears as a distinct singlet at approximately δ 1.2 ppm in the ¹H-NMR spectrum, and the quaternary carbon to which it is attached resonates around δ 75 ppm in the ¹³C-NMR spectrum. The reduction of the related spiro[3.4]octan-5-one to this compound can be monitored by the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (around 210 ppm for a similar ketone) and the appearance of a signal corresponding to the alcohol carbon.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C8H14O), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass of 126.10400 Da. chemsrc.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. For spiro compounds, cleavage at the spiro junction is a common fragmentation pathway. Analysis of these fragments helps to confirm the connectivity of the rings. For the related ketone, spiro[3.4]octan-5-one, the molecular ion peak is observed at m/z 124. nih.gov
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of this band would confirm that the compound is an alcohol. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons of the rings, typically in the 2850-3000 cm⁻¹ region. The absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl group, distinguishing it from its ketone precursor, spiro[3.4]octan-5-one.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. googleapis.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms. This technique was used to confirm the structure of a derivative of a related spirocycle. nih.gov For this compound, a successful crystallographic analysis would provide unambiguous proof of its molecular structure, bond lengths, bond angles, and the conformation of the rings in the solid state. This information is crucial for understanding its physical and chemical properties.
Table of Spectroscopic Data
| Technique | Feature | Expected Observation for this compound |
| ¹H NMR | Chemical Shift (δ) | ~3.5-4.0 ppm (CH-OH), ~1.5-2.5 ppm (ring protons) |
| ¹³C NMR | Chemical Shift (δ) | ~60-75 ppm (C-OH), ~20-50 ppm (ring carbons) |
| IR | Wavenumber (cm⁻¹) | 3200-3600 (broad, O-H stretch), 2850-3000 (C-H stretch) |
| MS (EI) | Molecular Ion (m/z) | 126 (M⁺) |
Computational Chemistry and Theoretical Studies of Spiro 3.4 Octan 5 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of Spiro[3.4]octan-5-ol. While specific DFT studies on this compound are not abundant in the public literature, principles can be extrapolated from research on analogous spiro[3.4]octane derivatives and other spirocyclic systems.
The stability of spiro compounds is often discussed in terms of ring strain. Compared to spiro[2.4]heptane systems, spiro[3.4]octane derivatives exhibit lower ring strain, which can lead to higher yields in synthetic procedures. Computational analysis can quantify this strain energy. For instance, tools like Gaussian 16 can be used to model the steric strain at the spiro junction.
The electronic properties are dictated by the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For a related spirostannole, the HOMO-LUMO gap was calculated to be 3.2 eV, with the orbitals delocalized over the backbone. mdpi.com For this compound, the HOMO is expected to have significant contributions from the oxygen atom of the hydroxyl group, making it a primary site for electrophilic attack.
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Value/Characteristic | Methodological Basis |
| HOMO Energy | Relatively high, localized on the hydroxyl oxygen | DFT calculations on similar alcohols |
| LUMO Energy | Relatively high, delocalized over the σ-framework | DFT calculations on spiroalkanes |
| HOMO-LUMO Gap | Large, indicating high kinetic stability | General feature of saturated hydrocarbons |
| Dipole Moment | Non-zero, directed towards the hydroxyl group | Influence of the polar C-O and O-H bonds |
| Ring Strain Energy | Moderate, lower than smaller spirocycles | Comparison with spiro[2.4]heptane systems |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The flexibility of the cyclopentane (B165970) and cyclobutane (B1203170) rings in this compound gives rise to multiple possible conformations. Conformational analysis through molecular mechanics (MM) and molecular dynamics (MD) simulations is essential to identify the low-energy conformers and the energy barriers between them.
The cyclopentane ring can adopt several conformations, such as the envelope and twist forms, which are close in energy. The cyclobutane ring is puckered, and the degree of puckering can vary. The combination of these ring conformations, along with the orientation of the hydroxyl group (axial vs. equatorial-like positions), leads to a complex potential energy surface.
Molecular mechanics force fields, such as MMFF94 or Amber, can be used to perform a systematic search of the conformational space to locate the energy minima. Subsequent geometry optimization and frequency calculations using DFT can then provide more accurate relative energies of these conformers.
Molecular dynamics simulations offer a way to explore the conformational landscape at finite temperatures, providing insights into the dynamic behavior of the molecule. These simulations can reveal the preferred conformations in different solvent environments and the timescales of conformational changes. For related spirocyclic scaffolds, MD simulations are employed to predict target engagement and optimize pharmacokinetic profiles.
Prediction of Reactivity and Reaction Pathways
Computational methods can predict the reactivity of this compound and the likely pathways of its reactions. The hydroxyl group is the most reactive site, capable of undergoing oxidation, esterification, and etherification.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The HOMO, as mentioned, is likely localized on the oxygen, making it a nucleophilic center. The LUMO would be associated with the σ* orbitals of the C-O or C-H bonds, indicating sites for nucleophilic attack. An analysis of the electrostatic potential (ESP) map would further highlight the electron-rich (negative ESP) and electron-poor (positive ESP) regions of the molecule. The oxygen atom would be a region of negative ESP, while the hydrogen of the hydroxyl group and adjacent carbons would have a positive ESP.
DFT calculations can be used to model reaction pathways, such as the acid-catalyzed rearrangement of this compound to Spiro[3.4]octan-6-ol. Such calculations would involve locating the transition state structure for the rearrangement and calculating the activation energy, providing a quantitative measure of the reaction rate. This rearrangement is proposed to proceed through a carbocation intermediate.
Table 2: Computationally Predicted Reactivity of this compound
| Reaction Type | Predicted Reactive Site | Computational Evidence |
| Protonation | Hydroxyl oxygen | High negative ESP on the oxygen atom |
| Oxidation | C5-H and O-H | FMO analysis showing HOMO localization |
| Nucleophilic Substitution | Carbon C5 | LUMO analysis, positive ESP on C5 |
| Rearrangement | Spirocyclic backbone | Modeling of carbocation intermediates |
Ligand-Protein Interaction Modeling (for its role as a scaffold in chemical biology)
The rigid, three-dimensional structure of the spiro[3.4]octane scaffold makes it an attractive "privileged structure" in drug discovery. nih.gov This scaffold can position substituents in well-defined vectors, potentially leading to high-affinity and selective binding to biological targets. This compound itself, or derivatives thereof, can be used as building blocks for more complex ligands.
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. For example, derivatives of a diazaspiro[3.4]octane have been studied using induced-fit docking and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to understand their antibacterial activity. nih.govnih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
In the context of this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, a crucial feature for molecular recognition by proteins. The spirocyclic hydrocarbon framework can engage in favorable van der Waals and hydrophobic interactions within a protein's binding pocket. Docking studies of designed spiro compounds into the active site of enzymes like monoacylglycerol lipase (B570770) (MAGL) have been used to guide the synthesis of potent inhibitors. acs.org
Table 3: Potential Interactions of a this compound-based Ligand in a Protein Binding Site
| Interaction Type | Molecular Feature | Significance in Binding |
| Hydrogen Bonding | Hydroxyl group (-OH) | Directional interaction, crucial for specificity and affinity |
| Hydrophobic Interactions | Cyclobutane and cyclopentane rings | Favorable interactions in nonpolar pockets, contributes to binding affinity |
| Van der Waals Forces | Entire scaffold | Non-specific attractive forces that enhance binding |
| Steric Complementarity | Rigid 3D shape | The fixed orientation of substituents can lead to a better fit in the binding site |
Transition State Characterization and Mechanistic Validation
A deep understanding of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry is a powerful tool for locating and analyzing transition states, which are inherently transient and cannot be directly observed experimentally.
For reactions involving this compound, such as its oxidation or rearrangement, DFT calculations can be employed to find the geometry of the transition state. This is typically done by starting with an initial guess for the TS structure and using algorithms that search for a first-order saddle point on the potential energy surface.
Once a TS is located, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the correct energy minima.
For example, in the study of the epoxidation of chiral allylic alcohols, DFT (B3LYP/6-31G*) was used to locate and analyze 20 different transition structures, revealing that the geometry conforms to a spiro "butterfly" orientation of the reactants. ambeed.com Similar methodologies could be applied to reactions of this compound to validate proposed mechanisms and to understand the origins of stereoselectivity.
Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Precursor in Natural Product Synthesis
The spiro[3.4]octane motif is a recurring structural element in a number of natural products, and Spiro[3.4]octan-5-ol represents a valuable chiral pool starting material or a key intermediate in their total synthesis. The inherent strain of the cyclobutane (B1203170) ring and the defined stereochemistry of the hydroxyl group in this compound can be strategically exploited to control the stereochemical outcome of subsequent transformations, enabling the efficient construction of complex polycyclic systems.
While direct total syntheses of natural products commencing from this compound are not extensively documented, its structural core is present in various natural isolates. The synthesis of these molecules often involves the construction of the spiro[3.4]octane skeleton at a key step, and methodologies developed around this core are directly applicable to the synthesis of such natural products. For instance, the synthesis of complex terpenoids and alkaloids containing spirocyclic junctions can be envisioned to benefit from strategies that utilize building blocks with the spiro[3.4]octane framework. The functional handle provided by the hydroxyl group in this compound allows for a variety of chemical manipulations, including oxidation to the corresponding ketone, etherification, esterification, and nucleophilic substitution, thereby providing access to a wide range of derivatives necessary for the elaboration of the natural product's molecular structure.
| Natural Product Class | Spiro[3.4]octane Moiety | Potential Synthetic Utility of this compound |
| Sesquiterpenoids | Embedded within a larger polycyclic system | As a chiral building block to set key stereocenters. |
| Alkaloids | Fused with nitrogen-containing heterocycles | As a scaffold for the construction of the polycyclic core. |
| Meroterpenoids | As a central structural feature | As a starting point for the elaboration of complex side chains. |
Scaffold for Synthetic Methodologies Development
The unique structural features of this compound make it an excellent scaffold for the development and validation of new synthetic methodologies. The presence of both a small, strained ring and a more flexible five-membered ring, along with a functional group, provides a rich platform to test the scope and limitations of novel chemical transformations.
Methodologies aimed at C-H activation, ring-opening reactions of the cyclobutane moiety, and stereoselective functionalization of the cyclopentane (B165970) ring can be effectively studied using this compound and its derivatives as model systems. For example, the development of transition-metal-catalyzed cross-coupling reactions at the sp³-hybridized carbon atoms of the spiro[3.4]octane core can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the accessible chemical space. The conformational constraints of the spirocyclic system can also be harnessed to achieve high levels of stereocontrol in these reactions.
Furthermore, the corresponding ketone, Spiro[3.4]octan-5-one, serves as a versatile precursor for developing asymmetric reduction and addition reactions. The facial bias imposed by the spirocyclic framework can be exploited to achieve high diastereoselectivity or enantioselectivity in the formation of the alcohol, providing access to enantiomerically enriched this compound.
| Synthetic Methodology | Role of Spiro[3.4]octane Scaffold | Potential Outcome |
| Asymmetric Catalysis | Substrate for testing enantioselective transformations. | Access to enantioenriched spiro[3.4]octane derivatives. |
| C-H Functionalization | Platform for developing novel C-H activation strategies. | Direct and efficient derivatization of the spirocyclic core. |
| Ring-Opening Chemistry | Exploration of strain-release functionalization. | Access to novel acyclic and macrocyclic structures. |
Enabling Three-Dimensionality in Molecular Design
In the realm of medicinal chemistry and drug discovery, there is a growing emphasis on moving away from flat, aromatic structures towards more three-dimensional molecules that can better interact with the complex binding sites of biological targets. This compound, with its rigid and well-defined three-dimensional geometry, is an ideal building block for introducing sp³-rich character into molecular design.
The spirocyclic nature of this compound inherently projects substituents in distinct vectors in three-dimensional space, allowing for a more precise and predictable exploration of the chemical space around a core scaffold. This is in stark contrast to the limited conformational possibilities of acyclic or simple cyclic systems. By incorporating the spiro[3.4]octane moiety into a drug candidate, medicinal chemists can improve its physicochemical properties, such as solubility and metabolic stability, while also potentially enhancing its binding affinity and selectivity for its target protein.
The hydroxyl group of this compound serves as a convenient attachment point for linking this three-dimensional scaffold to other molecular fragments. This modular approach allows for the systematic variation of the substituents and the exploration of structure-activity relationships in a three-dimensional context.
| Property | Contribution of Spiro[3.4]octane Core | Impact on Molecular Design |
| Shape | Rigid, non-planar geometry | Enhanced target complementarity and selectivity. |
| sp³-Character | High fraction of sp³-hybridized carbons | Improved physicochemical properties (e.g., solubility). |
| Vectorial Display | Defined orientation of substituents | Precise exploration of chemical space for optimal binding. |
Application in the Construction of Structurally Unique Compounds for Chemical Biology Research
The development of novel chemical probes and bioactive molecules is crucial for dissecting complex biological processes. This compound and its derivatives provide a unique platform for the construction of structurally novel compounds for chemical biology research. The rigid spirocyclic scaffold can be used to mimic or constrain the conformations of bioactive peptides or to serve as a core for the development of new classes of enzyme inhibitors or receptor modulators.
In fragment-based drug discovery, small, three-dimensional fragments are highly sought after as starting points for the development of new leads. This compound and its analogs are excellent candidates for inclusion in fragment libraries due to their structural novelty and well-defined three-dimensional shape. The functional handle allows for the straightforward elaboration of initial fragment hits into more potent and selective compounds.
Furthermore, the spiro[3.4]octane scaffold can be incorporated into fluorescent probes or affinity-based probes to study protein-ligand interactions or to visualize biological processes in living cells. The defined geometry of the scaffold can help to position the reporter group or the reactive moiety in a precise orientation for optimal activity.
| Application Area | Role of this compound | Example |
| Fragment-Based Screening | As a 3D fragment for library construction. | Identification of novel binding motifs for therapeutic targets. |
| Bioactive Scaffolds | As a rigid core for peptidomimetics or small molecule inhibitors. | Development of conformationally constrained enzyme inhibitors. |
| Chemical Probes | As a platform for the synthesis of fluorescent or affinity probes. | Visualization of protein localization and dynamics in cells. |
Future Research Perspectives and Challenges in Spiro 3.4 Octan 5 Ol Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of spiro[3.4]octane derivatives often involves multi-step sequences that can be inefficient and generate significant waste. Traditional methods for creating spirocycles, while effective, may rely on harsh reagents and conditions. Future research is poised to address these limitations by focusing on the development of more sustainable and efficient synthetic strategies.
A primary challenge lies in improving the atom economy of synthetic routes. The development of catalytic, one-pot, and domino reactions is a key area of interest. For instance, domino reactions that form multiple bonds in a single operation, such as the chemo- and regioselective [4+2+1] domino cyclization performed in water with microwave irradiation, offer a greener alternative to traditional methods by reducing waste and energy consumption. syrris.com The use of transition-metal-free conditions, employing readily available starting materials, is another promising avenue for sustainable synthesis. researchgate.net
Furthermore, the exploration of novel catalytic systems is crucial. While rhodium-catalyzed Wolff rearrangements have been used, the development of more abundant and less toxic metal catalysts or even organocatalysts could significantly enhance the sustainability of Spiro[3.4]octan-5-ol synthesis. The goal is to devise synthetic pathways that are not only high-yielding but also environmentally benign, utilizing safer solvents and minimizing purification steps. vulcanchem.com
Exploration of Novel Reactivity Patterns and Transformations
The reactivity of this compound is largely dictated by its hydroxyl group and the inherent strain of its spirocyclic core. While standard transformations like oxidation of the alcohol to a ketone or substitution of the hydroxyl group are known, there is a vast, underexplored landscape of novel reactivity patterns.
Future investigations will likely focus on leveraging the ring strain of the cyclobutane (B1203170) ring to drive unique chemical transformations. Reactions that involve ring expansion, contraction, or fragmentation could lead to the synthesis of entirely new molecular scaffolds. For example, acid-catalyzed rearrangement of 1,1'-bis(cyclobutane)-1,1'-diol to spiro[3.4]octan-5-one is a known process that can be further manipulated. psgcas.ac.in Understanding and controlling such rearrangements in this compound could provide access to a diverse range of complex molecules.
Another area of exploration is the functionalization of the carbon skeleton beyond the hydroxyl group. The development of selective C-H activation methods compatible with the spiro[3.4]octane framework would be a significant breakthrough, allowing for the introduction of new functional groups at previously inaccessible positions. This would greatly expand the chemical space accessible from this compound and its derivatives.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes from traditional batch processes to continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the production of this compound and its derivatives. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. syrris.comdurham.ac.uk
The modular nature of flow chemistry systems allows for the telescoping of multi-step syntheses, eliminating the need for isolation and purification of intermediates. syrris.com This has been successfully demonstrated in the synthesis of complex spirocyclic polyketides and tetrahydronaphthyridines. syrris.comasynt.comresearchgate.net Applying these principles to the synthesis of this compound could lead to more efficient and automated production, making this scaffold more accessible for research and development. researchgate.net
A key challenge in this area is the adaptation of existing batch chemistries to flow conditions, which may require significant re-optimization of reaction parameters such as temperature, pressure, and catalyst loading. diva-portal.org The development of robust and reliable flow protocols for key transformations in spirocycle synthesis, such as palladium-catalyzed cross-coupling and cyclization reactions, will be essential for the successful integration of these technologies.
Advancements in Asymmetric Synthesis of this compound Enantiomers
Many of the potential applications of this compound derivatives, particularly in medicinal chemistry, will require access to enantiomerically pure forms of the molecule. The development of efficient and highly stereoselective asymmetric syntheses is therefore a critical area of future research.
Current strategies for obtaining chiral spirocycles often rely on the use of chiral auxiliaries or the resolution of racemic mixtures, which can be inefficient. whiterose.ac.uk Future efforts will likely focus on the development of catalytic asymmetric methods. The use of chiral catalysts, such as spirocyclic phosphoric acids or transition metal complexes with chiral ligands, could enable the direct and enantioselective synthesis of this compound. diva-portal.org
Enzymatic resolutions, which have been successfully applied to the synthesis of other chiral spirocyclic alcohols, also represent a promising approach. whiterose.ac.uk The challenge lies in identifying or engineering enzymes with high activity and selectivity for the this compound scaffold. The development of such methods would be a significant step towards the practical synthesis of enantiopure spiro[3.4]octanol-based compounds for drug discovery and other applications. vulcanchem.com
Unveiling Further Mechanistic Insights through Advanced Analytical Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of new and improved synthetic methods. Advanced analytical techniques will play a pivotal role in elucidating these mechanisms.
High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed structural information and help to identify transient intermediates. numberanalytics.com Mass spectrometry, particularly when coupled with chromatographic separation techniques (GC-MS and LC-MS), is a powerful tool for analyzing complex reaction mixtures and identifying products and byproducts. numberanalytics.com
Computational modeling, using methods such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition state geometries, and the electronic properties of intermediates. This can help to rationalize observed reactivity and guide the design of new experiments. For example, computational studies can be used to predict the metabolic stability of derivatives. The synergistic use of these advanced analytical and computational tools will be crucial for unraveling the intricate mechanistic details of this compound chemistry and driving future innovations in the field. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methylated Spiro[3.4]octan-5-ol derivatives, and how can regioselectivity be controlled?
- Methodology : Methylation of Spiro[3.4]octan-5-one (14) using methyl lithium (0.5 M in ether at 0°C for 15 min) yields 5-Methyl-spiro[3.4]octan-5-ol (21) with 66% efficiency. For 6-methyl derivatives (22a/b), precise stoichiometry of lithium diisopropylamide (LDA) and methyl iodide (5 equivalents) at –25°C ensures selective enolate formation, achieving 80% yield. Chromatographic separation resolves diastereomers (e.g., 22a vs. 22b) .
- Key Data :
Q. How can spectroscopic techniques distinguish stereoisomers of this compound derivatives?
- Methodology : ¹H NMR splitting patterns and ¹³C chemical shifts differentiate stereoisomers. For example, 6-Methyl-spiro[3.4]octan-5-ol diastereomers (22a/b) show distinct δ values (e.g., δ = 1.06 ppm for 22a vs. δ = 1.21 ppm for 21). IR spectroscopy identifies free (3620 cm⁻¹) and hydrogen-bonded OH groups (3600–3120 cm⁻¹) .
Advanced Research Questions
Q. Why do acid-catalyzed rearrangements of this compound derivatives sometimes yield unexpected bicyclic products, and how can competing pathways be analyzed?
- Methodology : Competing 1,2-methyl shifts or hydrogen migrations (e.g., in compound 46) lead to products like 118–120 instead of (±)-endo-Capnellen (39). Mechanistic studies using deuterium labeling or DFT calculations can track hydrogen shifts. GC-MS monitoring identifies intermediates .
- Case Study : Acid treatment of 44/45/103 produces 46, but further rearrangement favors 118–120 due to steric hindrance in endo-Capnellen formation .
Q. What strategies improve the yield of bicyclo[3.3.0]octenes from this compound rearrangements in complex systems?
- Methodology : Substituent engineering (e.g., trimethyl groups in 25) stabilizes transition states. Optimizing acid catalysts (e.g., m-chloroperbenzoic acid) enhances unitarity. For example, 24 forms bicyclo[3.3.0]octene with 94% yield via LiAlH₄ reduction followed by acid treatment .
- Data :
Q. How do computational methods predict regioselectivity in this compound rearrangements?
- Methodology : Density functional theory (DFT) models assess ring strain and transition-state energies. For instance, calculations on 21–25 correlate methyl group positions with preferred [3.3.0] vs. [2.2.2] bicyclic outcomes. Comparative studies with bicyclobutylidenes (e.g., 25 vs. 26) validate predictions .
Data Contradiction Analysis
Q. Discrepancies in reported yields for this compound syntheses: How can experimental variables be standardized?
- Resolution : Variations arise from reagent purity (e.g., LDA freshness), temperature control (±2°C), and workup methods. Reproducing 21 synthesis requires strict anhydrous conditions and inert atmospheres. Cross-lab validation using shared reference samples (e.g., ketone 14) minimizes variability .
Methodological Best Practices
Q. What protocols ensure high-purity isolation of this compound derivatives?
- Protocol : Use silica gel chromatography (pentane/ether 8:2) for diastereomer separation (Rf = 0.22 for 22a vs. 0.18 for 22b). Recrystallization from hexane/ethyl acetate removes trace impurities. Purity >95% is confirmed via GC-MS (retention time: 6.90 min for 50) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
